molecular formula C14H18ClNO3 B2613513 Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate CAS No. 2490401-70-0

Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate

Cat. No.: B2613513
CAS No.: 2490401-70-0
M. Wt: 283.75
InChI Key: XZMCISHMHCKOEN-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate is an organic compound with a complex structure that includes a chloroacetyl group, a dimethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate typically involves the reaction of 2-chloroacetyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in maintaining the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the chloroacetyl group to a primary alcohol.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-bromoacetyl)amino]-2,2-dimethyl-3-phenylpropanoate
  • Methyl 3-[(2-iodoacetyl)amino]-2,2-dimethyl-3-phenylpropanoate
  • Methyl 3-[(2-fluoroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate

Uniqueness

Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activity. The compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-14(2,13(18)19-3)12(16-11(17)9-15)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMCISHMHCKOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)NC(=O)CCl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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